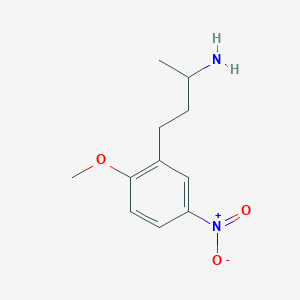
4-(2-Methoxy-5-nitrophenyl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-5-nitrophenyl)butan-2-amine is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is characterized by the presence of a methoxy group, a nitro group, and an amine group attached to a butane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-5-nitrophenyl)butan-2-amine typically involves the nitration of 2-methoxyphenylbutan-2-amine followed by reduction and subsequent functional group modifications . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as sodium borohydride for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure purity and consistency . The process may include steps like recrystallization and purification to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-5-nitrophenyl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine and hydrazine.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and catalysts can be employed.
Major Products Formed
Oxidation: Formation of oximes and hydrazones.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(2-Methoxy-5-nitrophenyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methoxy-5-nitrophenyl)butan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can be detected through fluorescence signals. This property makes it useful in analytical and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
4-(2-Methoxy-5-nitrophenyl)butan-2-amine: Characterized by the presence of methoxy and nitro groups.
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine: Contains similar functional groups but with additional fluorine and indole moieties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar structure with methoxy and amino groups.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-(2-methoxy-5-nitrophenyl)butan-2-amine |
InChI |
InChI=1S/C11H16N2O3/c1-8(12)3-4-9-7-10(13(14)15)5-6-11(9)16-2/h5-8H,3-4,12H2,1-2H3 |
InChI Key |
QRXZFKJUHYFRAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC(=C1)[N+](=O)[O-])OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


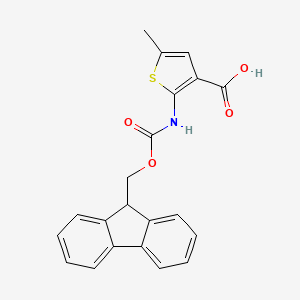
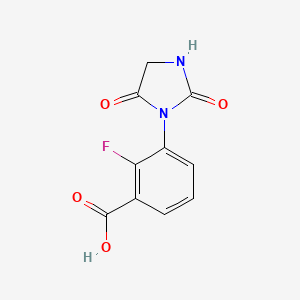
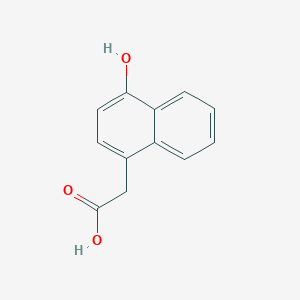
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B13516470.png)
![tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13516471.png)
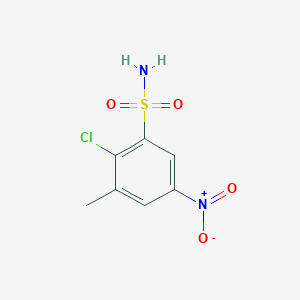

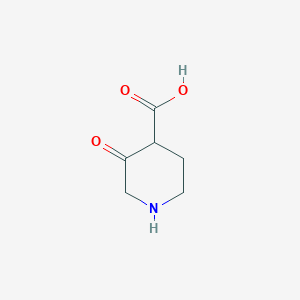
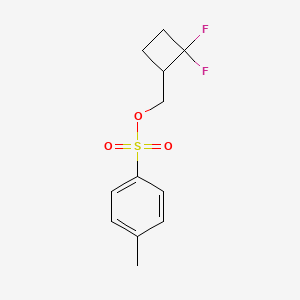

![rac-(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B13516522.png)
![1-[(2-Bromo-4-nitrophenyl)methyl]-4-methylpiperazine dihydrochloride](/img/structure/B13516527.png)
![8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13516530.png)
![rac-2-[(3R,4R)-1-methanesulfonyl-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13516547.png)
